1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Overview
Description
“1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol” is a complex organic compound. It contains a pyrazol ring, which is a type of heterocyclic aromatic organic compound, and a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom . This compound could potentially be used in the pharmaceutical industry, as both pyrazol and thiophene derivatives are known to exhibit a variety of biological effects .
Scientific Research Applications
Synthesis and Anticancer Activity
1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol and its derivatives have been extensively studied for their potential in synthesizing compounds with significant anticancer activities. Researchers have synthesized and characterized various bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing promising anticancer activities against hepatocellular carcinoma cell lines. Compounds synthesized through the reaction of certain intermediates with ethyl chloroacetate and methyl glyoxalate showed particular effectiveness, highlighting the compound's potential as a scaffold for potent anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Antituberculous Properties
Studies have also revealed the compound's usefulness in synthesizing structures with antimicrobial and antituberculous properties. Ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its structural analogs have shown tuberculostatic activity, indicating the potential of this compound derivatives in treating tuberculosis (Titova et al., 2019).
Schiff Base Formation and Biological Activities
Moreover, derivatives of this compound have been used to synthesize Schiff bases with chitosan, incorporating heterocyclic moieties. These compounds demonstrated significant antimicrobial activity against a range of bacteria and fungi, and were shown to be non-cytotoxic, indicating their potential in biomedical applications (Hamed et al., 2020).
Properties
IUPAC Name |
2-ethyl-5-thiophen-2-yl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-2-11-9(12)6-7(10-11)8-4-3-5-13-8/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNFEIBIVKPKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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